Cas no 17408-16-1 (3-nitro-1-phenylpropan-1-one)
3-nitro-1-phenylpropan-1-one Chemical and Physical Properties
Names and Identifiers
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- 3-Nitro-1-phenylpropan-1-one
- 3-Nitropropiophenone
- 3'-Nitropropiophenone
- 1-(3-Nitrophenyl)Propanone
- 3’-Nitropropiophenone
- 1-(3-nitrophenyl)propan-1-one
- 3-Nitrophenyl Ethyl Ketone
- M-NITROPROPIOPHENONE
- 3-Nitro-propylphenone
- 1-(3-Nitrophenyl)-1-propanone
- 3''-NITROPROPIOPHENONE 98+%
- 3'-Nitropropiophenone, 97+%
- 1-Propanone, 1-(3-nitrophenyl)-
- VSPOTMOYDHRALZ-UHFFFAOYSA-N
- NSC142328
- m-nitropropio-phenone
- 3`-Nitropropiophenone
- (3-NITROPROPIOPHENONE)
- 1-(3-nitrophenyl)propan-l-one
- STR07553
- STK257845
- SBB059039
- 3-nitro-1-phenylpropan-1-one
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- MDL: MFCD00051516
- Inchi: 1S/C9H9NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6H,2H2,1H3
- InChI Key: VSPOTMOYDHRALZ-UHFFFAOYSA-N
- SMILES: O=C(CC)C1C=CC=C(C=1)[N+](=O)[O-]
- BRN: 1954069
Computed Properties
- Exact Mass: 179.05800
- Monoisotopic Mass: 179.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.9
- Topological Polar Surface Area: 62.9
Experimental Properties
- Color/Form: Uncertain
- Density: 1.199
- Melting Point: 98.0 to 102.0 deg-C
- Boiling Point: 254.5 °C at 760 mmHg
- Flash Point: 106.3℃
- Refractive Index: 1.548
- PSA: 62.89000
- LogP: 2.71070
- Solubility: Uncertain
3-nitro-1-phenylpropan-1-one Security Information
- Hazard Statement: Irritant
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S22-S24/25
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22; R36/37/38
- Safety Term:S22;S24/25
3-nitro-1-phenylpropan-1-one Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
3-nitro-1-phenylpropan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 130761-5G |
3-nitro-1-phenylpropan-1-one |
17408-16-1 | 98% | 5G |
¥665.56 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N835268-5g |
3'-Nitropropiophenone |
17408-16-1 | 98% | 5g |
288.90 | 2021-05-17 | |
| TRC | N497970-1g |
3-nitro-1-phenylpropan-1-one |
17408-16-1 | 1g |
$ 50.00 | 2022-06-03 | ||
| TRC | N497970-5g |
3-nitro-1-phenylpropan-1-one |
17408-16-1 | 5g |
$ 70.00 | 2022-06-03 | ||
| TRC | N497970-10g |
3-nitro-1-phenylpropan-1-one |
17408-16-1 | 10g |
$ 95.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N10950-5g |
1-(3-Nitrophenyl)propan-1-one |
17408-16-1 | 5g |
¥416.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N10950-1g |
1-(3-Nitrophenyl)propan-1-one |
17408-16-1 | 1g |
¥106.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N10950-250mg |
1-(3-Nitrophenyl)propan-1-one |
17408-16-1 | 250mg |
¥46.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N10950-25g |
1-(3-Nitrophenyl)propan-1-one |
17408-16-1 | 25g |
¥1386.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N10950-100g |
1-(3-Nitrophenyl)propan-1-one |
17408-16-1 | 100g |
¥6626.0 | 2021-09-08 |
3-nitro-1-phenylpropan-1-one Suppliers
3-nitro-1-phenylpropan-1-one Related Literature
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Victor-Emmanuel H. Kassin,Romain Morodo,Thomas Toupy,Isaline Jacquemin,Kristof Van Hecke,Rapha?l Robiette,Jean-Christophe M. Monbaliu Green Chem. 2021 23 2336
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2. 197. The synthesis of some 5-alkyl-2-methylbenzoic acidsE. P. Taylor,G. E. Watts J. Chem. Soc. 1952 1123
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J. R. Keneford,J. C. E. Simpson J. Chem. Soc. 1948 354
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4. 755. Bisquaternary ammonium salts. Part IV. 3-Alkylbenzene-1,ω-bistrimethylammonium saltsJ. N. Ashley,S. S. Berg J. Chem. Soc. 1959 3725
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5. 143. New thiosemicarbazones and 4-oxo-Δ2-thiazolin-2-ylhydrazonesNg. Ph. Buu-Ho?,Ng. D. Xuong,F. Binon J. Chem. Soc. 1956 713
Additional information on 3-nitro-1-phenylpropan-1-one
3-Nitro-1-Phenylpropan-1-one (CAS No. 17408-16-1): A Comprehensive Overview
3-Nitro-1-phenylpropan-1-one (CAS No. 17408-16-1) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, also known as 3-nitroacetophenone, is characterized by its unique chemical structure, which includes a nitro group and a phenyl group attached to a ketone functional group. The combination of these functional groups imparts distinct chemical and physical properties that make it a valuable intermediate in various chemical processes.
The molecular formula of 3-nitro-1-phenylpropan-1-one is C9H9NO3, and its molecular weight is 183.17 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. Its melting point is approximately 76-78°C, and it has a boiling point of around 265°C at atmospheric pressure.
In the realm of organic synthesis, 3-nitro-1-phenylpropan-1-one serves as a key building block for the synthesis of more complex molecules. Its reactivity is primarily driven by the presence of the nitro group, which can undergo reduction to form amino derivatives, and the ketone group, which can participate in various nucleophilic addition reactions. These properties make it an essential reagent in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Recent research has highlighted the potential applications of 3-nitro-1-phenylpropan-1-one in medicinal chemistry. For instance, studies have shown that derivatives of this compound exhibit promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. One notable study published in the Journal of Medicinal Chemistry demonstrated that certain 3-nitroacetophenone-based derivatives effectively inhibited the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and apoptosis.
In addition to its medicinal applications, 3-nitro-1-phenylpropan-1-one has found use in materials science. Its ability to undergo polymerization reactions makes it a suitable monomer for the synthesis of functional polymers with unique properties. These polymers can be tailored for various applications, such as drug delivery systems, coatings, and adhesives. A recent study published in Polymer Chemistry explored the use of 3-nitroacetophenone-derived polymers as biodegradable materials for tissue engineering scaffolds.
The synthesis of 3-nitro-1-phenylpropan-1-one can be achieved through several routes, each with its own advantages and limitations. One common method involves the nitration of acetophenone using a mixture of nitric acid and sulfuric acid. This process yields high purity product but requires careful control of reaction conditions to avoid side reactions and ensure safety. Alternative synthetic routes include the reaction of phenylacetonitrile with nitric acid or the condensation of benzaldehyde with nitromethane followed by oxidation.
The safety profile of 3-nitro-1-phenylpropan-1-one is an important consideration for both laboratory use and industrial applications. While it is not classified as a hazardous material under current regulations, proper handling precautions should be observed due to its reactivity and potential for skin and eye irritation. It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE) such as gloves and safety goggles.
In conclusion, 3-nitro-1-phenylpropan-1-one (CAS No. 17408-16-1) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical structure and reactivity make it an indispensable reagent in various chemical processes. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in the scientific community.
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